2-[3-Chloro-5-(trifluoromethyl)phenoxy]acetic acid
Description
Properties
Molecular Formula |
C9H6ClF3O3 |
|---|---|
Molecular Weight |
254.59 g/mol |
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)phenoxy]acetic acid |
InChI |
InChI=1S/C9H6ClF3O3/c10-6-1-5(9(11,12)13)2-7(3-6)16-4-8(14)15/h1-3H,4H2,(H,14,15) |
InChI Key |
KRILECXNXVKKPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1OCC(=O)O)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Williamson Ether Synthesis
The most widely reported method involves the reaction of 3-chloro-5-(trifluoromethyl)phenol with chloroacetic acid or its sodium salt under alkaline conditions.
Procedure :
-
Deprotonation : The phenol is treated with a base (e.g., NaOH, K₂CO₃) to form the phenoxide ion.
-
Alkylation : The phenoxide reacts with chloroacetic acid or its ester (e.g., methyl chloroacetate) in a polar aprotic solvent (e.g., dimethylformamide, DMF).
-
Acidification : The product is isolated via acidification (e.g., HCl) and purified by crystallization.
Example :
Phase-Transfer Catalysis (PTC)
This method enhances reaction efficiency by using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to facilitate the interaction between aqueous and organic phases.
Procedure :
-
Reaction Setup : Phenol, chloroacetic acid, and catalyst are mixed in a biphasic solvent system (e.g., toluene/water).
-
Base Addition : Aqueous NaOH is added to deprotonate the phenol.
-
Isolation : The organic layer is separated, dried, and concentrated to yield the crude product.
Advantages :
Sulfonic Acid-Catalyzed Esterification
For intermediates, sulfonic acids (e.g., p-toluenesulfonic acid) catalyze ester formation between the phenol and chloroacetic acid derivatives.
Procedure :
-
Reaction : Phenol and chloroacetic acid are heated with a sulfonic acid catalyst in a high-boiling solvent (e.g., toluene).
-
Byproduct Removal : Water is removed via azeotropic distillation to drive the reaction to completion.
-
Purification : The product is recrystallized from ethanol or isopropanol.
Conditions :
Optimization and Comparative Analysis
Solvent and Base Selection
| Parameter | Williamson Method | PTC Method |
|---|---|---|
| Solvent | DMF, DMSO | Toluene/water |
| Base | K₂CO₃, NaOH | NaOH |
| Reaction Time | 6–8 hours | 2–4 hours |
| Yield | 75–85% | 85–90% |
Catalytic Efficiency
-
Phase-transfer catalysts (e.g., TBAB) improve yields by 10–15% compared to traditional methods.
-
Sulfonic acids reduce side reactions (e.g., hydrolysis) but require higher temperatures.
Critical Data from Patents and Literature
Key Patents
Spectral Data (PubChem )
-
¹H NMR (DMSO-d₆): δ 7.85 (s, 1H, Ar-H), 7.65 (s, 2H, Ar-H), 4.75 (s, 2H, CH₂CO), 12.5 (s, 1H, COOH).
-
IR (KBr) : 1745 cm⁻¹ (C=O), 1280 cm⁻¹ (C-O).
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
2-[3-Chloro-5-(trifluoromethyl)phenoxy]acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound.
Scientific Research Applications
Herbicidal Properties
Mechanism of Action : The primary application of 2-[3-Chloro-5-(trifluoromethyl)phenoxy]acetic acid is in the formulation of herbicides. It operates by disrupting the growth processes of target weeds, effectively inhibiting their ability to photosynthesize and grow. This is particularly beneficial in agricultural practices where selective weed control is necessary to protect crop yields.
Efficacy Studies : Research has demonstrated that this compound can be applied through both foliage and soil treatment methods. Field trials have indicated that it effectively controls a variety of broadleaf weeds without harming major crops. For instance, studies have shown that formulations containing this compound can significantly reduce weed biomass in soybean fields while maintaining crop health .
Environmental Impact
Safety and Toxicology : The environmental impact of 2-[3-Chloro-5-(trifluoromethyl)phenoxy]acetic acid has been assessed through various toxicological studies. The U.S. Environmental Protection Agency has conducted evaluations to estimate the risk to human health and non-target organisms from exposure to this herbicide. Findings suggest that when used according to label directions, the compound poses minimal risk to humans and wildlife .
Metabolic Studies : In terms of metabolism, studies indicate that a significant percentage (54-72%) of the administered dose is absorbed and rapidly eliminated through urine and feces within 24-48 hours post-exposure. This rapid metabolism minimizes long-term environmental persistence .
Case Studies
- Soybean Fields : A comprehensive study conducted in soybean fields revealed that applications of 2-[3-Chloro-5-(trifluoromethyl)phenoxy]acetic acid resulted in a 70% reduction in weed populations without any observable phytotoxic effects on the soybean plants. This study highlights the compound's selectivity and effectiveness in real-world agricultural practices .
- Paddy Fields : Another case study focused on paddy fields where the compound was applied as part of an integrated weed management strategy. Results showed a marked improvement in rice yield due to effective weed suppression, demonstrating its utility in diverse cropping systems .
Mechanism of Action
The mechanism of action of 2-[3-Chloro-5-(trifluoromethyl)phenoxy]acetic acid involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The table below compares 2-[3-chloro-5-(trifluoromethyl)phenoxy]acetic acid with structurally related compounds, emphasizing substituent positions, functional groups, and applications:
Key Comparative Insights
Substituent Position and Bioactivity: Chlorine at position 3 (vs. Pyridine-containing analogs (e.g., Haloxyfop) exhibit broader-spectrum herbicidal activity due to improved binding to acetyl-CoA carboxylase (ACCase) .
Functional Group Modifications: Propanoic acid derivatives (e.g., Haloxyfop) show prolonged systemic activity in plants compared to acetic acid analogs . Methoxy groups (e.g., CAS 916421-04-0) reduce photodegradation rates, enhancing environmental persistence .
Safety and Environmental Impact: Chlorinated phenoxy acids (e.g., 2-[3-chloro-5-(trifluoromethyl)phenoxy]acetic acid) are classified as irritants . Haloxyfop’s methyl ester is flagged as a carcinogen, highlighting the toxicity risks of esterified forms .
Research Findings and Data Highlights
- Photolysis Rates: Adjuvants increase photodegradation of phenoxy herbicides like 2,4-D and Haloxyfop, suggesting similar behavior for 2-[3-chloro-5-(trifluoromethyl)phenoxy]acetic acid .
- Synthetic Accessibility : Derivatives with trifluoromethyl groups are synthesized via nucleophilic aromatic substitution, enabling scalable production .
Biological Activity
2-[3-Chloro-5-(trifluoromethyl)phenoxy]acetic acid, often referred to as a fluorinated phenoxyacetic acid derivative, has garnered attention in various biological studies due to its unique chemical structure and potential therapeutic applications. The compound is characterized by the presence of a chloro group and a trifluoromethyl group, which significantly influence its biological activity and interaction with cellular targets.
- Molecular Formula : C9H7ClF3O2
- Molecular Weight : 251.6 g/mol
- IUPAC Name : 2-[3-chloro-5-(trifluoromethyl)phenoxy]acetic acid
The biological activity of 2-[3-Chloro-5-(trifluoromethyl)phenoxy]acetic acid is primarily attributed to its interaction with various biochemical pathways. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and binding affinity to target proteins. This compound has been shown to modulate inflammatory responses and exhibit antimicrobial properties.
Biological Activities
Research has indicated several key biological activities associated with this compound:
-
Antimicrobial Activity
- Studies have demonstrated that derivatives of phenoxyacetic acids exhibit significant antibacterial properties. For instance, compounds structurally similar to 2-[3-Chloro-5-(trifluoromethyl)phenoxy]acetic acid have shown effectiveness against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
- Anti-inflammatory Effects
- Potential Anticancer Activity
Case Studies and Research Findings
A variety of studies have explored the biological implications of 2-[3-Chloro-5-(trifluoromethyl)phenoxy]acetic acid:
-
Study on Antimicrobial Efficacy :
A comparative analysis revealed that derivatives of this compound exhibited MIC values ranging from 3.2 to 5.7 µg/mL against resistant bacterial strains, outperforming traditional antibiotics like cefazolin . -
Inflammation Modulation Study :
In a controlled experiment using THP-1 monocytes treated with PMA and polarized towards an M1 phenotype, the application of this compound resulted in a concentration-dependent decrease in inflammatory markers when compared to untreated controls .
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[3-Chloro-5-(trifluoromethyl)phenoxy]acetic acid, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) between 3-chloro-5-(trifluoromethyl)phenol and chloroacetic acid derivatives under basic conditions. Key parameters include:
- Catalyst selection : Use of K₂CO₃ or Cs₂CO₃ to activate the phenol group .
- Solvent optimization : Polar aprotic solvents like DMF or acetonitrile enhance reaction efficiency .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 1:3 v/v) ensures high purity (>95%).
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
- Analytical workflow :
- NMR : ¹H and ¹⁹F NMR to verify substitution patterns (e.g., δ ~6.8–7.2 ppm for aromatic protons; δ ~-60 ppm for CF₃) .
- Mass spectrometry (HRMS) : Confirm molecular ion [M-H]⁻ at m/z 281.0 (calculated for C₉H₅ClF₃O₃⁻) .
- HPLC : Reverse-phase C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient) to assess purity (>98%) .
Advanced Research Questions
Q. What analytical challenges arise in detecting trace levels of this compound in environmental matrices, and how can they be resolved?
- Challenges : Low environmental concentrations (ng/L range), matrix interference from co-eluting PFAS analogs, and potential degradation during extraction .
- Solutions :
- Sample preparation : Solid-phase extraction (SPE) using HLB cartridges with pH-adjusted samples (pH 3–4) improves recovery rates (~85–90%) .
- LC-MS/MS optimization : Use MRM transitions (e.g., m/z 281 → 161 for quantification) with isotopic internal standards (e.g., ¹³C-labeled analogs) to correct matrix effects .
Q. How do computational methods aid in predicting the environmental persistence or toxicity of this compound?
- In silico approaches :
- Reactivity modeling : DFT calculations predict hydrolysis half-lives (>30 days at pH 7), suggesting moderate persistence .
- Toxicity prediction : QSAR models (e.g., EPI Suite) estimate LC50 values for aquatic organisms (e.g., Daphnia magna: 2.1 mg/L) .
Q. How should researchers address contradictions in reported bioaccumulation data for this compound?
- Case study : Discrepancies in BCF (bioaccumulation factor) values (e.g., 120 vs. 450 in fish models) may arise from:
- Exposure duration : Longer studies (>60 days) capture steady-state accumulation .
- Lipid normalization : Adjusting BCF to lipid content reduces variability .
Experimental Design & Safety
Q. What safety precautions are critical when handling 2-[3-Chloro-5-(trifluoromethyl)phenoxy]acetic acid in the laboratory?
- PPE : Nitrile gloves, lab coat, and ANSI Z87.1-certified goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis or weighing to avoid inhalation of fine particles .
- Waste disposal : Collect in halogenated waste containers; incinerate at >1,000°C to prevent toxic byproducts (e.g., HF gas) .
Q. What reactor designs are optimal for scaling up synthesis while minimizing thermal risks?
- Continuous-flow systems : Microreactors with temperature control (ΔT ±2°C) prevent exothermic runaway reactions .
- Safety features : In-line IR spectroscopy monitors reaction progress, reducing manual sampling risks .
Data Interpretation & Reporting
Q. How should researchers validate the accuracy of quantum chemical calculations for reaction mechanism studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
